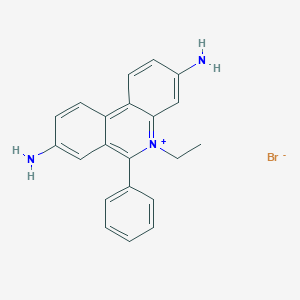

5-Ethyl-6-phenyl-phenanthridin-5-ium-3,8-diamine;bromide

Description

Properties

Key on ui mechanism of action |

Ethidium bromide (EB), an intercalating drug, has been shown to prevent the in vitro interaction of the estrogen receptor (R) with DNA. We have now studied the effect of this drug on the nuclear translocation of R in order to determine whether DNA integrity is needed for this translocation. In a cell-free reconstituted system made of purified nuclei and cytosol, the pretreatment of nuclei by EB prevented approximately half of the R nuclear translocation, but was unable to extract more than 17% of the /estradiol-R complex/ previously translocated. A series of indirect evidences suggests that EB inhibits the nuclear translocation of R by interacting with nuclear DNA. The degree of the inhibition was related to the amount of drug bound to nuclei and was in agreement with the degree of ultrastructural modifications of chromatin. R was not irreversibly altered by the drug. The EB inhibition was only observed with DNA-containing particles and with estrogen receptor able to bind to DNA. In surviving uteri the drug also inhibited the R nuclear translocation. These results indicate two types of nuclear translocation of R, one sensitive and the other resistant to EB, and suggest that DNA is required for the EB-sensitive translocation. |

|---|---|

CAS No. |

1239-45-8 |

Molecular Formula |

C21H20BrN3 |

Molecular Weight |

394.3 g/mol |

IUPAC Name |

5-ethyl-3-imino-6-phenylphenanthridin-8-amine;hydrobromide |

InChI |

InChI=1S/C21H19N3.BrH/c1-2-24-20-13-16(23)9-11-18(20)17-10-8-15(22)12-19(17)21(24)14-6-4-3-5-7-14;/h3-13,23H,2,22H2,1H3;1H |

InChI Key |

ZMMJGEGLRURXTF-UHFFFAOYSA-N |

Canonical SMILES |

CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.[Br-] |

Color/Form |

Dark red crystals from alcohol Maroon powde |

density |

0.34 g/cm³ |

flash_point |

>100 °C |

melting_point |

260-262 °C (decomposes) 238-240 °C |

Other CAS No. |

1239-45-8 |

physical_description |

Dark red solid; [Merck Index] Red to brown solid; [ICSC] Dark red powder; [Sigma-Aldrich MSDS] RED-TO-BROWN CRYSTALS. |

Pictograms |

Acute Toxic; Irritant; Health Hazard |

solubility |

Solubility in 2-methoxyethanol is 20 mg/mL; ethanol, 2 mg/mL Soluble in 750 parts chloroform at 20 °C Soluble in 20 parts water at 20 °C Solubility in water, g/100ml at 20 °C: 5 |

Synonyms |

3,8-Diamino-5-ethyl-6-phenylphenanthridinium Bromide; 2,7-Diamino-10-ethyl-9-_x000B_phenylphenanthridinium Bromide; 2,7-Diamino-9-phenyl-10-ethylphenanthridinium Bromide; 2,7-Diamino-9-phenylphenanthridine Ethobromide; Dromilac; Homidium Bromide; |

vapor_pressure |

1.2X10-12 mm Hg at 25 °C /Estimated/ Vapor pressure at 25 °C: negligible |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Ethidium Bromide Intercalation into DNA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethidium bromide (EtBr) is a well-established intercalating agent that has been a cornerstone of molecular biology for decades. Its ability to insert between the base pairs of double-stranded DNA allows for its use as a fluorescent tag in techniques such as agarose gel electrophoresis.[1][2] Beyond its utility as a stain, the interaction of EtBr with DNA serves as a classic model for understanding the principles of small molecule-nucleic acid recognition. This technical guide provides a comprehensive overview of the mechanism of EtBr intercalation, focusing on the core biophysical, structural, and dynamic aspects of this process. It is intended to be a valuable resource for researchers in drug development and molecular biology who are studying DNA-ligand interactions.

The Molecular Mechanism of Intercalation

The intercalation of ethidium bromide into the DNA double helix is a multi-step process driven by a combination of enthalpic and entropic factors. The planar, tricyclic phenanthridine ring system of the EtBr molecule is the key structural feature that facilitates its insertion between the stacked base pairs of DNA.[1][2] This process is characterized by significant conformational changes in both the DNA and the intercalator, leading to a stable complex.

The binding process is generally understood to occur in two main stages: an initial, rapid electrostatic interaction followed by the slower intercalation event itself.[3] The positively charged EtBr molecule is first attracted to the negatively charged phosphate backbone of the DNA. This is followed by the insertion of the planar ring system between adjacent base pairs, a process that requires a transient "breathing" or opening of the DNA double helix.

Upon intercalation, the DNA helix undergoes significant structural distortion. The most notable change is the unwinding of the double helix, with an estimated unwinding angle of approximately 26 degrees per intercalated molecule.[3] This unwinding leads to an increase in the distance between the adjacent base pairs to accommodate the intercalator.[3] Furthermore, the sugar-phosphate backbone is distorted, and the sugar pucker conformation can change. These structural alterations can interfere with crucial cellular processes such as DNA replication and transcription, which is the basis for the mutagenic properties of ethidium bromide.[1]

The primary non-covalent interactions stabilizing the EtBr-DNA complex are van der Waals forces and hydrophobic interactions between the planar ring of EtBr and the faces of the DNA bases.[1] The peripheral phenyl and ethyl groups of the EtBr molecule are thought to project into the major groove of the DNA helix.[1]

Quantitative Data on Ethidium Bromide-DNA Interaction

The binding of ethidium bromide to DNA has been extensively quantified using various biophysical techniques. The following tables summarize key quantitative data from the literature, providing a comparative overview of the binding affinity, thermodynamics, and kinetics of this interaction.

Table 1: Binding Affinity of Ethidium Bromide to DNA

| DNA Type/Sequence | Method | Binding Constant (K) | Salt Conditions | Reference |

| Calf Thymus DNA | UV-Vis Spectroscopy | 6.58 x 10⁴ M⁻¹ | 6.25 mM DNA, pH 6-7 | [4] |

| Calf Thymus DNA | Flow Injection Analysis | 0.31 µM⁻¹ (3.1 x 10⁵ M⁻¹) | Not specified | [5] |

| poly[d(A-T)] | Not specified | 17 x 10⁶ M⁻¹s⁻¹ (Association rate constant) | Not specified | [3] |

| poly[d(G-C)] | Not specified | 13 x 10⁶ M⁻¹s⁻¹ (Association rate constant) | Not specified | [3] |

| Calf Thymus DNA | Spectrophotometry | 2.32 x 10⁵ M⁻¹ | 0.01 M NaCl, pH 6.86 | [6] |

Table 2: Thermodynamic Parameters of Ethidium Bromide-DNA Intercalation

| DNA Type | Method | ΔH (kJ/mol) | ΔS (J/mol·K) | Reference |

| Calf Thymus DNA | Isothermal Titration Calorimetry | 13.58 | Not specified | [4] |

Table 3: Kinetic Parameters of Ethidium Bromide-DNA Intercalation

| DNA Polymer | Method | Association Rate Constant (k_on) (M⁻¹s⁻¹) | Dissociation Rate Constant (k_off) (s⁻¹) | Reference |

| poly[d(A-T)] | Pressure-jump | 17 x 10⁶ | 10 | [7] |

| poly[d(G-C)] | Pressure-jump | 13 x 10⁶ | 30 | [7] |

Key Experimental Protocols

The characterization of ethidium bromide-DNA interactions relies on a suite of biophysical techniques. This section provides detailed methodologies for three core experimental approaches.

Fluorescence Spectroscopy Titration

This method leverages the significant enhancement of ethidium bromide's fluorescence upon intercalation into DNA.

Objective: To determine the binding constant (K) and stoichiometry (n) of EtBr binding to DNA.

Materials:

-

Ethidium bromide stock solution (concentration determined by UV-Vis spectrophotometry).

-

DNA stock solution (e.g., calf thymus DNA), with concentration determined by UV-Vis spectrophotometry at 260 nm.

-

Appropriate buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.5).

-

Fluorometer and cuvettes.

Protocol:

-

Prepare a solution of DNA at a fixed concentration in the buffer.

-

Place the DNA solution in a quartz cuvette.

-

Set the fluorometer to the excitation and emission wavelengths for EtBr bound to DNA (e.g., excitation at 520 nm, emission at 600 nm).

-

Record the initial fluorescence of the DNA solution (this should be negligible).

-

Make successive, small additions of the EtBr stock solution to the DNA solution in the cuvette.

-

After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes.

-

Record the fluorescence intensity after each addition.

-

Continue the titration until the fluorescence intensity reaches a plateau, indicating saturation of the DNA binding sites.

-

Correct the fluorescence data for dilution effects.

-

Analyze the data using a suitable binding model, such as the Scatchard plot, to determine the binding constant and the number of binding sites.[8]

UV-Visible Spectrophotometry

This technique monitors the changes in the absorption spectrum of ethidium bromide upon binding to DNA.

Objective: To determine the binding constant (K) of EtBr to DNA.

Materials:

-

Ethidium bromide stock solution.

-

DNA stock solution.

-

Appropriate buffer.

-

UV-Vis spectrophotometer and cuvettes.

Protocol:

-

Prepare a solution of EtBr at a fixed concentration in the buffer.

-

Record the UV-Vis absorption spectrum of the EtBr solution (typically from 400 to 600 nm).

-

Make successive additions of the DNA stock solution to the EtBr solution in the cuvette.

-

After each addition, mix and allow the solution to equilibrate.

-

Record the absorption spectrum after each addition.

-

Observe the changes in the absorbance maximum (typically a hypochromic and bathochromic shift).

-

Analyze the absorbance data at a fixed wavelength as a function of DNA concentration to calculate the binding constant, often using a double reciprocal plot or non-linear regression analysis.[9]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding reaction, providing a complete thermodynamic profile of the interaction.

Objective: To determine the binding constant (K), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.

Materials:

-

Ethidium bromide solution.

-

DNA solution.

-

Identical buffer for both EtBr and DNA solutions.

-

Isothermal titration calorimeter.

Protocol:

-

Prepare degassed solutions of EtBr and DNA in the same buffer to avoid heat of dilution effects.

-

Load the DNA solution into the sample cell of the calorimeter.

-

Load the EtBr solution into the injection syringe.

-

Set the experimental parameters, including the cell temperature, injection volume, and spacing between injections.

-

Perform a series of injections of the EtBr solution into the DNA solution.

-

The instrument measures the heat released or absorbed after each injection.

-

The raw data is a series of heat-flow peaks corresponding to each injection.

-

Integrate the peaks to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of EtBr to DNA.

-

Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters (K, n, ΔH). The change in entropy (ΔS) can then be calculated from the Gibbs free energy equation (ΔG = -RTlnK = ΔH - TΔS).[4][10]

Visualizations

Experimental Workflow for Characterizing EtBr-DNA Binding

Caption: Workflow for characterizing EtBr-DNA binding.

Mechanism of Ethidium Bromide Intercalation into DNA

References

- 1. youtube.com [youtube.com]

- 2. technologyinscience.blogspot.com [technologyinscience.blogspot.com]

- 3. Ethidium bromide interactions with DNA: an exploration of a classic DNA–ligand complex with unbiased molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nathan.instras.com [nathan.instras.com]

- 5. Determination of the DNA-binding characteristics of ethidium bromide, proflavine, and cisplatin by flow injection analysis: usefulness in studies on antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pressure-jump study of the kinetics of ethidium bromide binding to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ukessays.com [ukessays.com]

- 10. Analysis of Protein-DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Fluorescence of Ethidium Bromide with RNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core fluorescence properties of ethidium bromide (EtBr) upon binding to Ribonucleic Acid (RNA). Ethidium bromide, a well-established intercalating agent, exhibits a significant enhancement in its fluorescence quantum yield when it interacts with the secondary structures of RNA, making it a valuable tool for RNA visualization and quantification. This guide provides a comprehensive overview of the quantitative fluorescence parameters, detailed experimental protocols for their measurement, and a visualization of the underlying molecular interactions and experimental workflows.

Core Fluorescence Properties of the Ethidium Bromide-RNA Complex

The interaction of ethidium bromide with RNA is primarily characterized by its intercalation into double-stranded regions or areas with significant secondary structure, such as hairpin loops. This binding event dramatically alters the photophysical properties of the dye, leading to a substantial increase in fluorescence intensity. The hydrophobic environment between the base pairs protects the intercalated EtBr from solvent-induced fluorescence quenching.

Quantitative Fluorescence Data

The key fluorescence parameters of ethidium bromide when bound to RNA are summarized in the table below. These values are crucial for designing and interpreting experiments involving RNA detection and quantification using this dye.

| Parameter | Value | Notes |

| Fluorescence Enhancement | ~20 to 21-fold | Relative to free EtBr in aqueous solution.[1][2] |

| Fluorescence Quantum Yield (Φ) | ~0.07 | This is the efficiency of converting absorbed light into emitted light. For comparison, the quantum yield of EtBr bound to DNA is approximately 0.15.[3] |

| Fluorescence Lifetime (τ) | ~26 ns | For EtBr intercalated in tRNA. This is slightly longer than the lifetime when bound to DNA (~23 ns).[4] |

| Excitation Maximum (λex) | ~546 nm | Optimal wavelength for exciting the EtBr-RNA complex.[1] |

| Emission Maximum (λem) | ~590 nm | Wavelength of maximum fluorescence emission, appearing as a distinct orange color.[1][5] |

Experimental Protocols

Accurate and reproducible measurement of the fluorescence of EtBr-RNA complexes is fundamental for quantitative studies. Below are detailed methodologies for key experiments.

Fluorometric Quantification of RNA using Ethidium Bromide

This protocol outlines the steps for determining the concentration of an RNA sample in solution using a fluorometer.

Materials:

-

Fluorometer with appropriate excitation and emission filters (e.g., Excitation: 550 nm, Emission: >570 nm)[1]

-

Quartz or glass cuvettes

-

RNA sample of unknown concentration

-

Standard RNA solution of known concentration (for calibration)

-

Ethidium bromide stock solution (e.g., 10 mg/mL)

-

1X TNE Buffer (10 mM Tris-HCl, 1 mM EDTA, 100 mM NaCl, pH 7.4)

-

Nuclease-free water

Procedure:

-

Preparation of Assay Buffer: Prepare the assay buffer by diluting the ethidium bromide stock solution in 1X TNE buffer to a final concentration of 1.0 µg/mL.[1] Keep the buffer protected from light.

-

Instrument Calibration:

-

Turn on the fluorometer and allow the lamp to warm up.

-

Set the excitation and emission wavelengths (or install the appropriate filters).

-

Add 2 mL of the assay buffer to a cuvette and use this to zero the instrument.

-

-

Standard Curve Generation:

-

Prepare a series of dilutions of the standard RNA solution in the assay buffer.

-

Measure the fluorescence of each dilution in triplicate.

-

Plot the fluorescence intensity versus RNA concentration to generate a standard curve.

-

-

Sample Measurement:

-

Add a small, known volume of the unknown RNA sample to the assay buffer in a cuvette.

-

Mix gently and measure the fluorescence intensity.

-

Ensure the reading falls within the linear range of the standard curve.

-

-

Concentration Determination:

-

Use the standard curve to determine the concentration of the unknown RNA sample based on its fluorescence reading.

-

In-Gel Staining of RNA with Ethidium Bromide for Electrophoresis

This protocol describes the common method for visualizing RNA bands in an agarose gel following electrophoresis.

Materials:

-

Agarose gel electrophoresis system

-

UV transilluminator

-

Gel documentation system

-

Ethidium bromide solution (0.5 to 1.0 µg/mL in water or running buffer)[6]

-

Deionized water

Procedure:

-

Electrophoresis: Perform agarose gel electrophoresis of the RNA samples under appropriate denaturing or non-denaturing conditions.

-

Staining:

-

After electrophoresis, carefully transfer the gel into a container with the ethidium bromide staining solution.

-

Incubate for 15-30 minutes with gentle agitation. The incubation time may vary depending on the gel thickness.

-

-

Destaining (Optional but Recommended):

-

To reduce background fluorescence, transfer the gel to a container with deionized water.

-

Destain for 15-30 minutes with gentle agitation.

-

-

Visualization:

-

Place the gel on a UV transilluminator.

-

Visualize the RNA bands, which will fluoresce with an orange color.

-

Capture an image using a gel documentation system.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the fluorescence of EtBr-RNA complexes.

Caption: Mechanism of Ethidium Bromide Intercalation into an RNA Duplex.

Caption: Experimental Workflow for Fluorometric RNA Quantification with Ethidium Bromide.

References

- 1. Protocol for RNA Quantitation Using Ethidium Bromide (etbr) [thelabrat.com]

- 2. Ethidium Bromide [sigmaaldrich.com]

- 3. Nucleic Acid Detection on Gels, Blots and Arrays—Section 8.4 | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. nathan.instras.com [nathan.instras.com]

- 5. Ethidium Bromide | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. ibisci.com [ibisci.com]

An In-depth Technical Guide to the Chemical Synthesis and Purification of Ethidium Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethidium bromide (3,8-diamino-5-ethyl-6-phenylphenanthridinium bromide), a phenanthridine-based intercalating agent, is a cornerstone fluorescent dye in molecular biology. Its profound fluorescence enhancement upon binding to nucleic acids has made it an indispensable tool for their visualization and quantification. This technical guide provides a comprehensive overview of the chemical synthesis and purification of ethidium bromide, presenting detailed experimental protocols and quantitative data to aid researchers in its preparation. The mechanism of its well-known interaction with DNA is also illustrated.

Chemical Synthesis of Ethidium Bromide

The synthesis of ethidium bromide is a multi-step process that involves the construction of the core phenanthridine structure, followed by the introduction of the characteristic amino and ethyl groups. The overall synthetic pathway can be conceptualized as a series of transformations leading to the final cationic dye.

A plausible and historically referenced synthetic route proceeds through the formation of a dinitrobiphenyl precursor, which is then cyclized to form the phenanthridine core. Subsequent reduction of the nitro groups to primary amines, followed by quaternization of the ring nitrogen with an ethyl group, yields the final product.

Synthesis of the Phenanthridine Core

The synthesis of the substituted phenanthridine core is a critical part of the overall process. While various modern methods exist for phenanthridine synthesis, a classical approach involves the construction of a biphenyl derivative followed by cyclization. A general representation of this process is outlined below.

Caption: Synthesis of the dinitro-phenanthridine core.

Reduction of Nitro Groups

The dinitro-phenanthridine intermediate is then reduced to the corresponding diamino derivative. This is a crucial step to introduce the amino groups that are essential for the intercalating properties of ethidium bromide.

Caption: Reduction of the dinitro-phenanthridine intermediate.

Ethylation and Bromide Salt Formation

The final step in the synthesis is the quaternization of the phenanthridine nitrogen with an ethyl group, followed by the introduction of the bromide counter-ion. A historical method for this transformation involves the use of an ethylating agent like ethyl toluene-p-sulfonate.

Caption: Final ethylation and salt formation steps.

Experimental Protocols

Synthesis of 3,8-Dinitro-6-phenylphenanthridine (Conceptual)

This step would likely involve a variation of the Bischler-Napieralski or a related cyclization reaction of a suitably substituted N-acyl-2-aminobiphenyl precursor. The starting materials would be derivatives of biphenyl and benzoic acid, which would be nitrated and coupled to form the necessary precursor.

Reduction of 3,8-Dinitro-6-phenylphenanthridine to 3,8-Diamino-6-phenylphenanthridine

The reduction of aromatic nitro groups to amines is a standard transformation in organic synthesis.

Materials:

-

3,8-Dinitro-6-phenylphenanthridine

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution

-

Ethanol

Procedure:

-

Suspend 3,8-dinitro-6-phenylphenanthridine in ethanol in a round-bottom flask.

-

Add an excess of tin(II) chloride dihydrate to the suspension.

-

Slowly add concentrated hydrochloric acid while stirring.

-

Heat the reaction mixture at reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the mixture and neutralize with a concentrated sodium hydroxide solution to precipitate the tin salts.

-

Filter the mixture and extract the filtrate with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude 3,8-diamino-6-phenylphenanthridine.

Ethylation of 3,8-Diamino-6-phenylphenanthridine

This is the final step to introduce the ethyl group and form the bromide salt.

Materials:

-

3,8-Diamino-6-phenylphenanthridine

-

Ethyl toluene-p-sulfonate

-

Ammonium bromide

-

Suitable high-boiling solvent (e.g., nitrobenzene)

Procedure:

-

Dissolve 3,8-diamino-6-phenylphenanthridine in a high-boiling solvent.

-

Add an excess of ethyl toluene-p-sulfonate to the solution.

-

Heat the reaction mixture at an elevated temperature for several hours.

-

After the reaction is complete, cool the mixture and treat it with a solution of ammonium bromide to precipitate the ethidium bromide.

-

Collect the crude ethidium bromide by filtration.

Purification of Ethidium Bromide

The crude ethidium bromide obtained from the synthesis is typically purified by recrystallization to remove unreacted starting materials and byproducts.

Recrystallization Protocol

Materials:

-

Crude ethidium bromide

-

Distilled water or an ethanol/water mixture

-

Heating source (e.g., hot plate)

-

Crystallization dish

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Dissolve the crude ethidium bromide in a minimum amount of hot distilled water or a hot ethanol/water mixture. Ethidium bromide is soluble in water at approximately 10 mg/mL at room temperature, and its solubility increases with temperature.

-

If insoluble impurities are present, perform a hot filtration to remove them.

-

Allow the hot, saturated solution to cool slowly to room temperature.

-

For further crystallization, cool the solution in an ice bath.

-

Collect the purified crystals of ethidium bromide by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent (the same solvent system used for recrystallization).

-

Dry the crystals under vacuum to remove any residual solvent.

Quantitative Data

The following table summarizes key quantitative data for ethidium bromide.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₀BrN₃ | |

| Molecular Weight | 394.31 g/mol | |

| Melting Point | 260-262 °C (decomposes) | |

| Appearance | Dark red to purple crystalline powder | |

| Solubility in Water | ~40 g/L at 25 °C | |

| UV Absorption Maxima (in water) | 210 nm, 285 nm | |

| Fluorescence Emission Maximum | ~605 nm (when bound to DNA) |

Mechanism of Action: DNA Intercalation

Ethidium bromide's utility as a nucleic acid stain stems from its ability to intercalate between the base pairs of double-stranded DNA and RNA. The planar phenanthridine ring system inserts itself into the hydrophobic interior of the nucleic acid helix. This intercalation leads to a significant increase in the fluorescence quantum yield of the molecule, which is quenched in aqueous solution. The phenyl and ethyl groups of ethidium bromide are thought to project into the major groove of the DNA helix.

Caption: Mechanism of ethidium bromide fluorescence upon DNA intercalation.

Safety Considerations

Ethidium bromide is a potent mutagen and should be handled with extreme care. Appropriate personal protective equipment, including a lab coat, nitrile gloves, and safety glasses, must be worn at all times. All procedures involving solid ethidium bromide or concentrated solutions should be performed in a chemical fume hood. Waste containing ethidium bromide must be decontaminated before disposal according to institutional guidelines.

The Serendipitous Stain: A Technical History of Ethidium Bromide in Nucleic Acid Visualization

A deep dive into the discovery and foundational experiments that established ethidium bromide as a cornerstone of molecular biology.

For decades, the vibrant orange glow of ethidium bromide (EtBr) under ultraviolet (UV) light has been an iconic image in molecular biology, signaling the successful separation of DNA fragments. This in-depth guide explores the history of this remarkable compound, tracing its journey from a veterinary medicine to an indispensable tool for visualizing nucleic acids. We will delve into the seminal experiments that elucidated its mechanism of action and established the protocols that have been foundational to modern molecular genetics.

From Trypanosomes to Transilluminators: A Timeline of Discovery

Ethidium bromide's path to the research bench was anything but direct. Initially synthesized in the 1950s, it was developed as a trypanocidal agent to combat parasitic infections in cattle.[1] Its potent biological activity stemmed from its ability to interfere with the parasite's DNA, a property that would later be harnessed for a very different purpose.

The transition of ethidium bromide from veterinary drug to laboratory stain was a moment of scientific serendipity. In the early 1970s, researchers C. Aaij and P. Borst were using ultracentrifugation to separate mitochondrial DNA.[2][3] When their centrifuge broke down, they sought an alternative method and turned to gel electrophoresis, a technique that had been used for separating biomolecules.[2][3] To visualize the DNA in the gel, they added ethidium bromide, likely inspired by its known interaction with DNA in centrifugation gradients.[2] The result was a revolutionary method for easily visualizing DNA fragments, a technique that was simpler and more accessible than the then-prevalent use of radioactive labeling.[2][4]

This breakthrough was quickly built upon by others. In 1973, Phillip Sharp, Bill Sugden, and Joe Sambrook at Cold Spring Harbor Laboratory published a paper detailing the use of ethidium bromide-stained agarose gels to analyze DNA fragments generated by the newly discovered restriction enzymes.[4][5][6][7] This combination of technologies—restriction digests and ethidium bromide gel electrophoresis—unleashed the power of molecular cloning and genetic mapping, paving the way for the biotechnology revolution.

The Science of the Stain: Intercalation and Fluorescence Enhancement

The utility of ethidium bromide as a nucleic acid stain lies in its unique photophysical properties upon interaction with DNA and RNA. The planar structure of the ethidium bromide molecule allows it to insert itself between the stacked base pairs of the nucleic acid double helix, a process known as intercalation.[8][9][10] This binding event dramatically alters the molecule's environment, leading to a significant increase in its fluorescence quantum yield.

In an aqueous solution, free ethidium bromide exhibits weak fluorescence.[9] However, when intercalated into the hydrophobic environment between DNA base pairs, the molecule is shielded from solvent quenching, and its fluorescence intensifies by approximately 20-fold.[1] When excited with UV light (with absorption maxima around 210 nm and 285 nm), the ethidium bromide-DNA complex emits a bright orange-red light with a maximum wavelength of about 605 nm.[1]

Key Physicochemical Properties

The interaction between ethidium bromide and DNA has been quantitatively characterized, providing a deeper understanding of its staining mechanism.

| Parameter | Value | Reference |

| Fluorescence Enhancement upon Binding to DNA | ~20-fold | [1] |

| Excitation Maxima (Aqueous Solution) | 210 nm, 285 nm | [1] |

| Emission Maximum (Bound to DNA) | 605 nm | [1] |

| Binding Constant (K) to dsDNA | 6.58 x 10⁴ M⁻¹ | [11] |

Foundational Experimental Protocols

The following sections detail the key experimental methodologies that established ethidium bromide as a nucleic acid stain.

Waring (1965): Characterization of the Ethidium Bromide-DNA Complex

Michael Waring's early work provided the first quantitative analysis of the binding of ethidium bromide to DNA. His spectrophotometric studies demonstrated that the dye forms a complex with nucleic acids, leading to a shift in its absorption spectrum. This research laid the groundwork for understanding the intercalation mechanism.

Experimental Protocol: Waring utilized difference spectroscopy to measure the changes in the visible absorption spectrum of ethidium bromide upon the addition of DNA. By titrating a solution of ethidium bromide with increasing concentrations of DNA, he was able to determine the binding parameters. The experiments were typically performed in a buffered aqueous solution at a neutral pH.

Lepecq and Paoletti (1967): Elucidation of Fluorescence Enhancement

Jean-Bernard Lepecq and Claude Paoletti were the first to quantitatively describe the dramatic increase in ethidium bromide's fluorescence upon binding to DNA.[12] Their work established the basis for the high sensitivity of ethidium bromide staining.

Experimental Protocol: Fluorescence spectroscopy was the central technique in Lepecq and Paoletti's experiments. They measured the fluorescence emission spectra of ethidium bromide in the presence and absence of DNA. The quantum yield of fluorescence was determined by comparing the integrated fluorescence intensity of the ethidium bromide-DNA complex to a standard with a known quantum yield.

Aaij and Borst (1972): The First Use in Gel Electrophoresis

This seminal work demonstrated the practical application of ethidium bromide for visualizing DNA in agarose gels.

Experimental Protocol:

-

Gel Preparation: Agarose was dissolved in an electrophoresis buffer (commonly Tris-acetate-EDTA or TAE) to a final concentration of 0.5% to 2% (w/v) by heating.[5][13]

-

Ethidium Bromide Addition: Ethidium bromide was added to the molten agarose to a final concentration of 0.5 µg/mL.[5][14]

-

Gel Casting: The agarose solution was poured into a gel tray with a comb to create wells for sample loading.

-

Electrophoresis: The solidified gel was placed in an electrophoresis tank containing the same buffer with 0.5 µg/mL ethidium bromide. DNA samples, mixed with a loading dye containing glycerol (to increase density) and a tracking dye (like bromophenol blue), were loaded into the wells.[5] An electric field (typically 1-5 V/cm) was applied across the gel.[5]

-

Visualization: After electrophoresis, the gel was illuminated with a UV transilluminator, and the separated DNA fragments were visualized as fluorescent orange bands.[5][13]

Sharp, Sugden, and Sambrook (1973): Application to Restriction Enzyme Analysis

This publication solidified the role of ethidium bromide-agarose gel electrophoresis in the emerging field of molecular cloning.

Experimental Protocol: The protocol was largely similar to that of Aaij and Borst. The key innovation was the application of the technique to analyze the specific patterns of DNA fragments produced by restriction enzyme digestion. This allowed for the mapping of restriction sites on DNA molecules, a critical step in gene cloning and analysis.

Visualizing the Discovery Pathway and Mechanism

To better understand the flow of discovery and the mechanism of action, the following diagrams are provided.

Caption: The historical development of ethidium bromide as a nucleic acid stain.

Caption: A typical experimental workflow for agarose gel electrophoresis using ethidium bromide.

Conclusion

The story of ethidium bromide is a testament to the often-unpredictable nature of scientific discovery. A compound designed for one purpose found its true calling in an entirely different field, revolutionizing our ability to study the very blueprint of life. While concerns about its mutagenicity have led to the development of safer alternative stains, the fundamental principles of its use and the vast body of knowledge generated with this simple yet powerful molecule have secured its place in the history of molecular biology. The methodologies developed in these early, pioneering studies remain at the core of nucleic acid analysis in laboratories around the world.

References

- 1. Ethidium bromide - Wikipedia [en.wikipedia.org]

- 2. bitesizebio.com [bitesizebio.com]

- 3. Ethidium DNA agarose gel electrophoresis: how it started - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. garfield.library.upenn.edu [garfield.library.upenn.edu]

- 5. Agarose Gel Electrophoresis for the Separation of DNA Fragments_实验方法 [protocol.everlab.net]

- 6. Detection of two restriction endonuclease activities in Haemophilus parainfluenzae using analytical agarose--ethidium bromide electrophoresis. | Semantic Scholar [semanticscholar.org]

- 7. Detection of two restriction endonuclease activities in Haemophilus parainfluenzae using analytical agarose--ethidium bromide electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ibisci.com [ibisci.com]

- 9. Ethidium Bromide Staining - National Diagnostics [nationaldiagnostics.com]

- 10. The effect of ethidium bromide on mobility of DNA fragments in agarose gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nathan.instras.com [nathan.instras.com]

- 12. garfield.library.upenn.edu [garfield.library.upenn.edu]

- 13. Agarose Gel Electrophoresis for the Separation of DNA Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 14. genomica.uaslp.mx [genomica.uaslp.mx]

Unveiling the Photophysical Properties of Ethidium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethidium bromide (EtBr) remains a cornerstone fluorescent stain for nucleic acid visualization in molecular biology. Its utility stems from a dramatic enhancement in fluorescence upon intercalation into the DNA double helix. This guide provides an in-depth exploration of the spectral characteristics and quantum yield of ethidium bromide, offering valuable data and methodologies for researchers leveraging its unique photophysical properties.

Spectral Characteristics and Quantum Yield of Ethidium Bromide

The interaction of ethidium bromide with DNA profoundly alters its spectral properties, leading to a significant increase in fluorescence quantum yield. The following table summarizes the key quantitative data for ethidium bromide in its free and DNA-bound states.

| Parameter | Free Ethidium Bromide (in aqueous solution) | DNA-Bound Ethidium Bromide |

| Absorption Maxima (λ_abs) | 210 nm, 285 nm[1][2] | Red-shifted; ~520-526 nm[2][3] |

| Emission Maximum (λ_em) | ~605 nm[1] | ~590 - 616 nm[2][3] |

| Molar Extinction Coefficient (ε) | at 285 nm: 5,000-10,000 M⁻¹cm⁻¹[2] | Not explicitly stated |

| Quantum Yield (Φ_f) | ~0.023 (2.3%)[4] | Increases 20- to 25-fold[1][5] |

The Mechanism of Fluorescence Enhancement

The dramatic increase in ethidium bromide's fluorescence quantum yield upon binding to DNA is a result of its intercalation between the base pairs of the DNA double helix.[1][6] This insertion into the hydrophobic environment of the DNA stack provides a more rigid and protected environment for the ethidium bromide molecule. This rigidity reduces the non-radiative decay pathways, such as vibrational relaxation and internal conversion, that are prevalent for the free dye in aqueous solution. Consequently, a larger fraction of the absorbed photons are emitted as fluorescence, leading to the observed enhancement.

The following diagram illustrates the logical relationship between ethidium bromide, DNA, and the resulting fluorescence enhancement.

References

The Thermodynamics of Ethidium Bromide Binding to Double-Stranded DNA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic principles governing the interaction between ethidium bromide (EtBr) and double-stranded DNA (dsDNA). Ethidium bromide, a well-established intercalating agent, serves as a fundamental model for understanding the forces that drive molecular recognition of nucleic acids. A thorough grasp of its binding thermodynamics is crucial for the development of new DNA-targeted therapeutic agents and diagnostic tools.

Core Principles of Ethidium Bromide-DNA Interaction

Ethidium bromide binds to dsDNA primarily through intercalation, where the planar phenanthridinium ring of the molecule inserts itself between adjacent base pairs of the DNA double helix.[1][2][3][4] This binding event is accompanied by a significant enhancement of the dye's fluorescence, a property widely exploited in molecular biology for the visualization of nucleic acids.[3][5][6][7] The primary non-covalent interactions driving this process include van der Waals forces, hydrophobic interactions, and electrostatic interactions between the positively charged ethidium ion and the negatively charged phosphate backbone of DNA.[4][8][9] The intercalation process causes local distortions in the DNA structure, including unwinding of the helix by approximately 26° and an increase in the distance between the intercalated base pairs.[8][10][11]

Quantitative Thermodynamic Data

The thermodynamics of EtBr-DNA binding have been extensively studied using various biophysical techniques. The key thermodynamic parameters include the binding constant (K), Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°). These parameters provide a quantitative description of the binding affinity and the nature of the forces driving the interaction.

Summary of Thermodynamic Parameters

The following table summarizes representative thermodynamic data for ethidium bromide binding to dsDNA obtained from various studies. It is important to note that these values can be influenced by experimental conditions such as temperature, pH, and ionic strength.[11][12]

| DNA Source/Sequence | Method | Temperature (°C) | Salt Concentration (mM NaCl) | Binding Constant (K) (M⁻¹) | ΔG° (kcal/mol) | ΔH° (kcal/mol) | TΔS° (kcal/mol) | Reference |

| Calf Thymus DNA | ITC | 25 | 100 | 6.58 x 10⁴ | -6.57 | -3.25 | 3.32 | [13] |

| Calf Thymus DNA | Fluorescence | 25 | 100 | - | - | - | - | [10] |

| Poly(A)·Poly(U) | Spectrophotometry/Fluorimetry | 25 | 1000 | 2.6 x 10⁴ | -6.02 | - | - | [14] |

| Rat Liver Chromatin | ITC | 25 | - | - | - | Favorable negative enthalpy | - | [8] |

| Various duplexes | Calorimetry | 25 | 16 | - | - | - | More favorable for PI than EB | [12] |

Note: The Gibbs free energy (ΔG°) was calculated using the equation ΔG° = -RTln(K), where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin. The entropic contribution (TΔS°) was calculated using the equation ΔG° = ΔH° - TΔS°.

Experimental Protocols

A variety of experimental techniques are employed to characterize the thermodynamics of EtBr-DNA binding. The most common methods are Isothermal Titration Calorimetry (ITC), Fluorescence Spectroscopy, and UV-Visible Spectrophotometry.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of the binding constant (K), enthalpy change (ΔH°), and stoichiometry (n) in a single experiment.[15][16] From these parameters, the Gibbs free energy (ΔG°) and entropy (ΔS°) can be calculated.[17]

Methodology:

-

Sample Preparation:

-

Prepare a solution of dsDNA (e.g., calf thymus DNA) at a known concentration (typically in the low micromolar range) in a suitable buffer (e.g., phosphate buffer with a specific NaCl concentration).

-

Prepare a concentrated solution of ethidium bromide (typically 10-20 times the concentration of the DNA) in the same buffer.

-

Thoroughly degas both solutions to prevent the formation of air bubbles in the calorimeter cell.

-

-

ITC Experiment:

-

Load the DNA solution into the sample cell of the ITC instrument and the ethidium bromide solution into the injection syringe.

-

Set the experimental temperature (e.g., 25°C).

-

Perform a series of small, sequential injections of the ethidium bromide solution into the DNA solution.

-

The instrument measures the heat released or absorbed after each injection.

-

-

Data Analysis:

-

The raw data, a series of heat spikes for each injection, is integrated to obtain the heat change per injection.

-

The resulting binding isotherm (heat change as a function of the molar ratio of ligand to macromolecule) is then fitted to a suitable binding model (e.g., a one-site binding model) using the instrument's software.[18][19]

-

This fitting procedure yields the values for K, ΔH°, and n.

-

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive method that leverages the significant increase in ethidium bromide's fluorescence quantum yield upon intercalation into DNA.[5][6]

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of ethidium bromide and a stock solution of dsDNA in the desired buffer.

-

Prepare a series of solutions with a fixed concentration of ethidium bromide and varying concentrations of DNA.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength (typically around 520 nm) and measure the fluorescence emission spectrum (maximum emission around 590 nm) for each solution.[20]

-

Record the fluorescence intensity at the emission maximum for each DNA concentration.

-

-

Data Analysis:

-

The binding constant can be determined by analyzing the change in fluorescence intensity as a function of DNA concentration. This is often done using a Scatchard plot or by non-linear fitting of the binding isotherm.[21]

-

UV-Visible Spectrophotometry

The binding of ethidium bromide to DNA can also be monitored by changes in its UV-Visible absorption spectrum. Upon intercalation, the absorption maximum of ethidium bromide exhibits a bathochromic (red) shift and hypochromism (a decrease in molar absorptivity).[2][22]

Methodology:

-

Sample Preparation:

-

Prepare a solution of ethidium bromide with a known concentration in the buffer of choice.

-

Prepare a stock solution of dsDNA in the same buffer.

-

-

Spectrophotometric Titration:

-

Record the initial absorption spectrum of the ethidium bromide solution.

-

Perform a stepwise titration by adding small aliquots of the DNA solution to the ethidium bromide solution.

-

Record the absorption spectrum after each addition.

-

-

Data Analysis:

-

The changes in absorbance at a specific wavelength (e.g., the absorption maximum of the bound species) are monitored as a function of the DNA concentration.

-

The binding constant can be determined by analyzing the titration curve using various models, such as the Benesi-Hildebrand method or by non-linear regression analysis.[13]

-

Visualizing the Process: Workflows and Interactions

Diagrams created using the DOT language provide a clear visual representation of the experimental workflows and the molecular interactions involved in ethidium bromide-DNA binding.

Experimental Workflow for Isothermal Titration Calorimetry

Caption: Workflow for determining thermodynamic parameters using ITC.

Conceptual Diagram of Ethidium Bromide Intercalation

Caption: Conceptual model of EtBr intercalation into dsDNA.

Conclusion

The thermodynamic characterization of ethidium bromide's interaction with double-stranded DNA provides a fundamental framework for understanding the principles of DNA-ligand recognition. The combination of techniques such as Isothermal Titration Calorimetry, Fluorescence Spectroscopy, and UV-Visible Spectrophotometry allows for a comprehensive quantitative analysis of the binding process. The data and methodologies presented in this guide are intended to serve as a valuable resource for researchers in the fields of biophysics, biochemistry, and drug development, aiding in the rational design of novel DNA-targeting compounds.

References

- 1. ukessays.com [ukessays.com]

- 2. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ibisci.com [ibisci.com]

- 4. researchgate.net [researchgate.net]

- 5. Fluorescence measurements of ethidium binding to DNA - ProQuest [proquest.com]

- 6. nathan.instras.com [nathan.instras.com]

- 7. tandfonline.com [tandfonline.com]

- 8. The DNA intercalators ethidium bromide and propidium iodide also bind to core histones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. academic.oup.com [academic.oup.com]

- 12. tandfonline.com [tandfonline.com]

- 13. nathan.instras.com [nathan.instras.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. tandfonline.com [tandfonline.com]

- 16. SSB Binding to ssDNA Using Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Thermodynamic Factors That Drive Sequence-Specific DNA Binding of Designed, Synthetic Minor Groove Binding Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. New Insights into the Role of Ligand-Binding Modes in GC-DNA Condensation through Thermodynamic and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Ethidium Bromide | Thermo Fisher Scientific - SG [thermofisher.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

Ethidium Bromide's Interaction with Diverse DNA Conformations: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between the fluorescent dye ethidium bromide (EtBr) and various DNA conformations. Ethidium bromide, a well-established intercalating agent, serves as a fundamental tool in molecular biology for visualizing nucleic acids. Its interaction with DNA is not uniform and is significantly influenced by the DNA's structural conformation. Understanding these differential interactions is crucial for the accurate interpretation of experimental results and for the development of novel therapeutic agents that target specific DNA structures.

This guide details the binding thermodynamics, structural consequences, and experimental methodologies used to characterize the binding of EtBr to B-DNA, Z-DNA, G-quadruplexes, and triplex DNA. It also explores the impact of these interactions on cellular processes, providing a deeper understanding of EtBr's mechanism of action.

Quantitative Analysis of Ethidium Bromide-DNA Interactions

The binding affinity of ethidium bromide to DNA varies depending on the conformation of the DNA molecule. These interactions can be quantified by various biophysical techniques, providing valuable data on binding constants (K), dissociation constants (Kd), and thermodynamic parameters such as changes in enthalpy (ΔH) and entropy (ΔS).

Binding to B-DNA

B-DNA is the most common form of DNA in physiological conditions. Ethidium bromide intercalates into the DNA double helix, inserting its planar phenanthridine ring between adjacent base pairs. This interaction is characterized by a high binding affinity. The binding of EtBr to B-DNA is often cooperative, meaning the binding of one molecule facilitates the binding of subsequent molecules.

| DNA Conformation | Method | Binding Constant (K) / Dissociation Constant (Kd) | Thermodynamic Parameters (kcal/mol) | Reference |

| B-DNA (calf thymus) | Flow Injection Analysis | K: 0.31 µM⁻¹ | Not Reported | [1] |

| B-DNA (calf thymus) | UV-Visible Spectroscopy | K: 6.58 x 10⁴ M⁻¹ | ΔH: -13.58 kJ/mol | [2] |

| B-DNA | Spectrophotometry | K: (2.32 ± 0.16) x 10⁵ M⁻¹ | Not Reported | [3] |

Interaction with Z-DNA

Z-DNA is a left-handed double helix that can form in sequences with alternating purines and pyrimidines. Spectroscopic analysis, including absorption, fluorescence, and circular dichroism, indicates that ethidium bromide binds to Z-DNA, and this complex closely resembles the one formed with B-DNA, suggesting an intercalative binding mode.[4] The binding of EtBr to Z-DNA can induce a conformational change from the Z-form back to the B-form, especially at higher drug concentrations.

| DNA Conformation | Method | Binding Characteristics | Reference |

| Z-DNA (poly(dG-dC)) | Spectrophotometry, Fluorescence, Circular Dichroism | Intercalation similar to B-DNA | [4] |

Binding to G-Quadruplex DNA

G-quadruplexes are four-stranded DNA structures formed in guanine-rich sequences. These structures are of significant interest as they are found in telomeric regions and gene promoter regions, making them potential targets for cancer therapy. Ethidium bromide has been shown to bind to G-quadruplexes, primarily through end-stacking on the terminal G-tetrads. While EtBr itself shows a slight preference for G-quadruplexes over duplex DNA, certain derivatives of ethidium have been synthesized that exhibit significantly higher affinity and selectivity for G-quadruplex structures.[5]

| DNA Conformation | Method | Binding Constant (K) / Dissociation Constant (Kd) | Binding Stoichiometry (n) | Reference |

| G-Quadruplex [d(TTGGGGTT)]₄ | Absorption Spectroscopy | K: 2.1 x 10⁵ M⁻¹ | 0.51 | [6] |

| G-Quadruplex (28G oligonucleotide) | Fluorescence Titration | Kd: 9 x 10⁻⁸ M | 1 | [5] |

Interaction with Triplex DNA

Triplex DNA, or H-DNA, is a three-stranded DNA structure. Studies have shown that ethidium bromide binds to triplex DNA, and this binding is substantially stronger than its binding to duplex DNA.[7][8] Unlike the cooperative binding observed with B-DNA, the interaction of EtBr with triplex DNA is noncooperative.[7][8] The binding of EtBr stabilizes the triplex structure, as evidenced by an increase in its thermal denaturation temperature.[7][8]

| DNA Conformation | Method | Binding Characteristics | Binding Site Size | Reference |

| Triplex DNA (poly(dA)·2poly(dT)) | Absorbance Measurements | Stronger binding than to duplex DNA; noncooperative | 2.8 base triplets | [7][8] |

Structural and Cellular Consequences of Ethidium Bromide Intercalation

The intercalation of ethidium bromide into the DNA structure induces significant conformational changes, which are the primary cause of its biological effects. These distortions interfere with essential cellular processes that rely on the precise structure of the DNA template.

DNA Unwinding and Lengthening

Upon intercalation, EtBr forces the adjacent base pairs to move apart, increasing the length of the DNA molecule. This insertion also causes a local unwinding of the DNA helix.[9] These structural perturbations can alter the overall topology of the DNA, affecting its supercoiling.

Inhibition of DNA Replication and Transcription

The distortion of the DNA helix by intercalated EtBr molecules creates a physical barrier that hinders the progression of DNA and RNA polymerases. This leads to the inhibition of both DNA replication and transcription.[10][11] This interference is a key factor in the mutagenic and cytotoxic properties of ethidium bromide.

Interference with Topoisomerase II Activity

Topoisomerases are enzymes that regulate the topology of DNA. Topoisomerase II facilitates the passage of one DNA strand through another by creating transient double-strand breaks. Ethidium bromide has been shown to interfere with the activity of topoisomerase II. Specifically, it inhibits the enzyme-mediated DNA cleavage, thereby disrupting the normal catalytic cycle of the enzyme.[9]

Caption: Inhibition of Topoisomerase II by Ethidium Bromide.

Experimental Protocols

The study of ethidium bromide-DNA interactions relies on a variety of biophysical techniques. Below are detailed methodologies for three key experiments.

Fluorescence Spectroscopy Titration

This method is used to determine the binding constant of EtBr to DNA by monitoring the change in fluorescence intensity upon binding.

Materials:

-

Ethidium bromide stock solution (e.g., 1 mg/mL in water)

-

DNA solution of known concentration in a suitable buffer (e.g., Tris-HCl, NaCl)

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Prepare a working solution of ethidium bromide in the desired buffer. The concentration should be chosen to give a measurable fluorescence signal.

-

Place a known volume of the DNA solution in a quartz cuvette.

-

Record the initial fluorescence spectrum of the DNA solution as a baseline.

-

Make sequential additions of small aliquots of the ethidium bromide working solution to the DNA solution in the cuvette.

-

After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes.

-

Record the fluorescence emission spectrum after each addition. The excitation wavelength is typically around 525 nm, and the emission is monitored around 600 nm.

-

Correct the fluorescence intensity for the dilution effect at each titration point.

-

Plot the change in fluorescence intensity as a function of the total EtBr concentration.

-

Analyze the binding isotherm using appropriate models (e.g., Scatchard plot) to determine the binding constant (K) and the number of binding sites (n).

Caption: Workflow for Fluorescence Spectroscopy Titration.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to monitor conformational changes in DNA upon EtBr binding.

Materials:

-

Ethidium bromide solution

-

DNA solution in a low-salt buffer (high salt can interfere with the CD signal)

-

CD spectrophotometer

-

Quartz cuvettes with a short path length (e.g., 1 mm)

Procedure:

-

Prepare solutions of DNA and ethidium bromide in the appropriate buffer.

-

Record the CD spectrum of the DNA solution alone in the far-UV region (typically 200-320 nm) to observe the characteristic B-form spectrum.

-

Prepare a series of samples with a constant concentration of DNA and increasing concentrations of ethidium bromide.

-

Incubate the samples to allow binding to reach equilibrium.

-

Record the CD spectrum for each sample.

-

Observe changes in the CD spectrum, such as shifts in the positive and negative bands, which indicate alterations in DNA helicity and base stacking upon EtBr intercalation.

Caption: Workflow for Circular Dichroism Spectroscopy.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of EtBr to DNA, allowing for the determination of all thermodynamic parameters in a single experiment.

Materials:

-

Ethidium bromide solution

-

DNA solution in the same buffer

-

Isothermal titration calorimeter

-

Syringe for titration

Procedure:

-

Prepare degassed solutions of DNA and ethidium bromide in the same buffer to avoid heat of dilution effects.

-

Load the DNA solution into the sample cell of the calorimeter.

-

Load the ethidium bromide solution into the titration syringe.

-

Set the experimental parameters, including the temperature, injection volume, and spacing between injections.

-

Perform an initial injection to account for any initial mixing artifacts.

-

Carry out a series of injections of the EtBr solution into the DNA solution. The heat change associated with each injection is measured.

-

Perform a control experiment by titrating EtBr into the buffer alone to measure the heat of dilution.

-

Subtract the heat of dilution from the heat of binding for each injection.

-

Integrate the heat data for each injection and plot it against the molar ratio of EtBr to DNA.

-

Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH). The change in entropy (ΔS) can then be calculated.

Caption: Workflow for Isothermal Titration Calorimetry.

Conclusion

Ethidium bromide's interaction with DNA is a complex phenomenon that is highly dependent on the DNA's conformational state. While its primary mode of binding to B-DNA is through intercalation, it also interacts with non-canonical structures such as Z-DNA, G-quadruplexes, and triplex DNA, often with different binding affinities and characteristics. The structural distortions induced by EtBr binding have significant consequences for cellular processes, most notably replication, transcription, and the activity of topoisomerases. The experimental protocols detailed in this guide provide a framework for researchers to quantitatively and qualitatively assess these interactions. A thorough understanding of how small molecules like ethidium bromide interact with different DNA conformations is essential for advancing our knowledge of DNA-ligand recognition and for the rational design of new therapeutic agents that target specific DNA structures involved in disease.

References

- 1. Determination of the DNA-binding characteristics of ethidium bromide, proflavine, and cisplatin by flow injection analysis: usefulness in studies on antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nathan.instras.com [nathan.instras.com]

- 3. researchgate.net [researchgate.net]

- 4. Binding of ethidium and bis(methidium)spermine to Z DNA by intercalation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ethidium derivatives bind to G-quartets, inhibit telomerase and act as fluorescent probes for quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Binding of ethidium bromide to a DNA triple helix. Evidence for intercalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The DNA intercalators ethidium bromide and propidium iodide also bind to core histones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ethidium Bromide [sigmaaldrich.com]

- 11. youtube.com [youtube.com]

photophysical properties of 5-Ethyl-6-phenyl-phenanthridin-5-ium-3,8-diamine;bromide

An In-depth Technical Guide to the Photophysical Properties of 5-Ethyl-6-phenyl-phenanthridin-5-ium-3,8-diamine bromide (Ethidium Bromide)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethyl-6-phenyl-phenanthridin-5-ium-3,8-diamine bromide, commonly known as Ethidium Bromide (EtBr), is a phenanthridine-based fluorescent dye.[1] Its profound ability to intercalate with double-stranded nucleic acids (DNA and RNA) and the subsequent, significant enhancement of its fluorescence have made it an indispensable tool in molecular biology for decades.[2][3] This technical guide provides a comprehensive overview of the core photophysical properties of Ethidium Bromide, detailed experimental protocols for its use, and visual representations of the underlying mechanisms and workflows.

Despite its utility, it is crucial to note that Ethidium Bromide is a potent mutagen and a suspected carcinogen due to its DNA-binding nature.[4][5] All handling and disposal must be conducted with extreme caution and in accordance with institutional safety protocols.[5] Safer alternatives are now available and should be considered.[4]

Core Photophysical Properties

The photophysical characteristics of Ethidium Bromide are highly dependent on its environment. In aqueous solution, the dye exhibits weak fluorescence. However, upon intercalation into the hydrophobic environment between the base pairs of DNA or RNA, its fluorescence quantum yield increases dramatically, by approximately 20 to 25-fold.[1][2] This enhancement is attributed to the shielding of the molecule from fluorescence-quenching water molecules.[1]

Quantitative Data Summary

The key photophysical parameters for Ethidium Bromide in its free (unbound) state and when complexed with nucleic acids are summarized below.

Table 1: Absorption and Emission Properties of Ethidium Bromide

| Property | Free EtBr (in Aqueous Solution) | EtBr-DNA Complex | Citations |

| Absorption Maxima (λabs) | 210 nm, 285 nm, 480 nm | 270 nm, 300 nm, 520 nm | [1][2][4][6][7] |

| Molar Extinction Coefficient (ε) | 5,680 M-1cm-1 at 475 nm | Not widely reported | [2] |

| Emission Maximum (λem) | ~605 nm | 590 - 616 nm | [1][2][4][8] |

| Stokes Shift | Variable, approx. 125 nm (using 480 nm excitation) | Variable, approx. 70 nm (using 520 nm excitation) | N/A |

Table 2: Fluorescence Quantum Yield and Lifetime of Ethidium Bromide

| Property | Free EtBr (in Aqueous Solution) | EtBr-DNA Complex | Citations |

| Fluorescence Quantum Yield (ΦF) | ~0.023 (2.3%) | ~0.15 (15%) - Significantly enhanced | [9] |

| Fluorescence Lifetime (τF) | 1.6 - 1.8 ns | 22 - 23 ns | [10][11] |

Mechanisms and Workflows

Jablonski Diagram for Ethidium Bromide

The process of light absorption and emission by Ethidium Bromide can be illustrated with a Jablonski diagram. The molecule absorbs a photon, promoting an electron from the singlet ground state (S₀) to an excited singlet state (S₁ or S₂). The molecule then rapidly relaxes to the lowest vibrational level of the S₁ state through non-radiative processes like internal conversion and vibrational relaxation. The return to the ground state occurs via fluorescence emission.

References

- 1. Ethidium bromide - Wikipedia [en.wikipedia.org]

- 2. Ethidium Bromide [sigmaaldrich.com]

- 3. ibisci.com [ibisci.com]

- 4. Ethidium Bromide | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. Ethidium Bromide | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]

- 6. researchgate.net [researchgate.net]

- 7. quora.com [quora.com]

- 8. Spectrum [Ethidium Bromide] | AAT Bioquest [aatbio.com]

- 9. researchgate.net [researchgate.net]

- 10. Fluorescence lifetime analysis of DNA intercalated ethidium bromide and quenching by free dye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Associated Anisotropy Decays of Ethidium Bromide Interacting with DNA - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of Ethidium Bromide in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethidium bromide (EtBr) is a fluorescent intercalating agent widely used in molecular biology for the visualization of nucleic acids. Despite its prevalence, a comprehensive understanding of its physicochemical properties in aqueous solutions is paramount for ensuring experimental reproducibility, safety, and proper disposal. This technical guide provides an in-depth analysis of the solubility and stability of ethidium bromide, compiling quantitative data, detailed experimental protocols, and visual workflows to support researchers in its safe and effective use.

Physicochemical Properties of Ethidium Bromide

Ethidium bromide (3,8-diamino-5-ethyl-6-phenylphenanthridinium bromide) is a dark red, crystalline solid.[1] Its utility in molecular biology stems from its ability to intercalate into the DNA double helix and fluoresce under ultraviolet (UV) light, emitting an orange to reddish-brown color.[2][3] This fluorescence is significantly enhanced upon binding to DNA, making it an excellent stain for visualizing nucleic acid bands in electrophoresis gels.[2]

Solubility

Table 1: Solubility of Ethidium Bromide in Various Solvents

| Solvent | Concentration | Conditions | Source(s) |

| Water | ~40 g/L | Not specified | [4] |

| Water | 10 mg/mL | Room Temperature | [5] |

| Water | Up to 20 mg/mL | Room Temperature | |

| Phosphate-Buffered Saline (PBS) | 9.09 mg/mL | Requires sonication, warming, and heating to 60°C | [6] |

| Dimethyl Sulfoxide (DMSO) | 25 mg/mL | Requires sonication | [6] |

| Ethanol | Slightly soluble | Not specified | [5] |

| Chloroform | Partially soluble | Not specified | [5] |

Note: The preparation of aqueous stock solutions, typically at 10 mg/mL, may require stirring for several hours to achieve complete dissolution.[7]

Stability

The stability of ethidium bromide in aqueous solutions is primarily affected by light, pH, and temperature.

1.2.1 Light Sensitivity

Ethidium bromide is highly sensitive to light, particularly UV radiation.[2] Exposure to light can lead to photodegradation, reducing its fluorescence capacity. Therefore, it is crucial to store both solid ethidium bromide and its solutions in light-proof containers.[3][7]

1.2.2 pH Stability

The stability of ethidium bromide can be influenced by the pH of the aqueous solution. While specific hydrolysis rate constants at different pH values are not extensively documented for typical laboratory conditions, it is generally considered stable in the neutral to slightly alkaline pH ranges used for electrophoresis buffers like TAE (Tris-acetate-EDTA, pH ~8.3) and TBE (Tris-borate-EDTA, pH ~8.3).

1.2.3 Thermal Stability

Factors Influencing Ethidium Bromide Stability

The following diagram illustrates the key factors that can impact the stability of ethidium bromide in aqueous solutions.

Caption: Factors affecting the stability of ethidium bromide.

Experimental Protocols

Preparation of a 10 mg/mL Aqueous Stock Solution

This protocol describes the preparation of a standard 10 mg/mL ethidium bromide stock solution.

Materials:

-

Ethidium bromide powder

-

Deionized or Milli-Q water

-

Calibrated balance

-

Fume hood

-

Magnetic stirrer and stir bar

-

Volumetric flask or graduated cylinder

-

Light-proof storage bottle (e.g., amber bottle or a clear bottle wrapped in aluminum foil)

-

Personal Protective Equipment (PPE): lab coat, nitrile gloves, and safety goggles

Procedure:

-

Work within a certified chemical fume hood.

-

Accurately weigh 100 mg of ethidium bromide powder.

-

Transfer the powder to a beaker containing a magnetic stir bar and approximately 8 mL of deionized water.

-

Place the beaker on a magnetic stirrer and stir until the powder is completely dissolved. This may take several hours.[7]

-

Carefully transfer the dissolved solution to a 10 mL volumetric flask or graduated cylinder.

-

Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure all the ethidium bromide is transferred.

-

Add deionized water to bring the final volume to 10 mL.

-

Transfer the solution to a labeled, light-proof storage bottle.

-

Store at room temperature or 4°C.

Spectrophotometric Quantification of Ethidium Bromide

The concentration of an ethidium bromide solution can be determined using UV-Vis spectrophotometry.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Ethidium bromide solution of unknown concentration

-

Deionized water (or the same buffer as the sample) as a blank

Procedure:

-

Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Set the spectrophotometer to measure absorbance at the maximum absorption wavelength (λmax) of ethidium bromide in water, which is approximately 480 nm.

-

Fill a quartz cuvette with the blank solution (deionized water or buffer) and place it in the spectrophotometer.

-

Zero the spectrophotometer using the blank.

-

Dilute the ethidium bromide solution to be measured to a concentration that falls within the linear range of the instrument (typically an absorbance reading between 0.1 and 1.0).

-

Rinse a quartz cuvette with the diluted ethidium bromide solution, then fill the cuvette with the solution.

-

Place the sample cuvette in the spectrophotometer and record the absorbance at 480 nm.

-

Calculate the concentration using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity (extinction coefficient), b is the path length of the cuvette (typically 1 cm), and c is the concentration. The molar absorptivity of ethidium bromide at 480 nm in water is approximately 5,600 L·mol⁻¹·cm⁻¹.

Workflow for Preparation and Quantification of Ethidium Bromide Stock Solution

The following diagram outlines the workflow for preparing and verifying the concentration of an ethidium bromide stock solution.

Caption: Workflow for preparing and quantifying EtBr stock solution.

Degradation of Ethidium Bromide

Ethidium bromide is a mutagen and requires proper decontamination and disposal.[1] Various methods have been developed to degrade ethidium bromide in waste solutions.

Table 2: Degradation of Ethidium Bromide in Aqueous Solutions

| Degradation Method | Conditions | Kinetic Model | Rate Constant (k) | Source(s) |

| Gamma Irradiation | Neutral, non-buffered aqueous solution | Pseudo-first-order | Not specified | [8] |

| Cold Atmospheric Plasma | 10 µM EtBr solution, 25°C | Pseudo-first-order | 0.2585 min⁻¹ | [9] |

| Photocatalysis | TiO₂ catalyst, UV or solar light | Varies | 0.32 min⁻¹ (example) | [1] |

4.1 Chemical Degradation

A common laboratory method for the chemical degradation of ethidium bromide involves the use of hypophosphorous acid and sodium nitrite. This method has been shown to be effective in degrading ethidium bromide to non-mutagenic products. The use of bleach (sodium hypochlorite) is not recommended as it can produce mutagenic byproducts.

4.2 Adsorption

Activated charcoal is widely used to adsorb ethidium bromide from aqueous solutions. Commercially available kits utilize activated charcoal filters or "tea bags" to remove ethidium bromide from buffers and other liquid waste, allowing for safer disposal of the decontaminated liquid.

Decision Tree for Ethidium Bromide Waste Disposal

The following diagram provides a decision-making framework for the appropriate disposal of ethidium bromide waste.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. genomica.uaslp.mx [genomica.uaslp.mx]

- 4. Ethidium bromide - Wikipedia [en.wikipedia.org]

- 5. mpbio.com [mpbio.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Ethidium Bromide Solution Preparation and Recipe | AAT Bioquest [aatbio.com]

- 8. Decomposition of DNA staining agent ethidium bromide by gamma irradiation: Conditions, kinetics, by-products, biological activity, and removal from wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ethidium Bromide Degradation by Cold Atmospheric Plasma in Water and the Assessment of Byproduct Toxicity for Environmental Protection - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Standard Protocol for Staining Agarose Gels with Ethidium Bromide

Introduction

Ethidium bromide (EtBr) is a widely used intercalating agent for visualizing DNA in agarose gel electrophoresis.[1][2][3] When exposed to ultraviolet (UV) light, ethidium bromide fluoresces, emitting an orange to reddish-brown light that is significantly intensified after binding to DNA.[3][4] This property allows for the detection of nucleic acid bands within an agarose gel.[2] This document provides detailed protocols for two common methods of staining agarose gels with ethidium bromide: post-electrophoresis staining and in-gel staining. Additionally, it outlines essential safety precautions for handling this potent mutagen.[4][5][6]

Data Presentation

The following table summarizes the key quantitative parameters for the two primary ethidium bromide staining protocols.

| Parameter | Post-Electrophoresis Staining | In-Gel Staining |

| EtBr Stock Solution | 10 mg/mL in dH₂O | 10 mg/mL in dH₂O |

| EtBr Working Solution | 0.5 - 1.0 µg/mL in electrophoresis buffer or water[7][8] | 0.5 µg/mL (final concentration in molten agarose)[4][7] |

| Staining Time | 15 - 60 minutes[7] | N/A (stain is incorporated into the gel) |

| Destaining Solution | Deionized water or 1 mM MgSO₄[4] | Optional: Deionized water or 1 mM MgSO₄[4] |

| Destaining Time | 15 - 30 minutes[7] | 5 - 15 minutes (if high background is observed)[8] |

| Visualization | UV transilluminator (300 nm)[4] | UV transilluminator (300 nm)[4] |

| Detection Limit | 1 - 5 ng/band[4] | Approximately 5 ng of DNA[4] |

Experimental Protocols

Materials

-

Agarose

-

Electrophoresis buffer (e.g., 1x TAE or 1x TBE)

-

Ethidium bromide stock solution (10 mg/mL)

-

Deionized water

-

Staining tray

-

UV transilluminator

-

Appropriate Personal Protective Equipment (PPE): lab coat, nitrile gloves, and UV-blocking safety glasses[1][6][9]

Protocol 1: Post-Electrophoresis Staining

This method involves staining the gel after the electrophoresis is complete and is often preferred for more accurate size determination.[10]

Procedure:

-

Prepare Staining Solution: Dilute the 10 mg/mL ethidium bromide stock solution to a final concentration of 0.5 - 1.0 µg/mL in electrophoresis buffer or deionized water.[7][8] For example, add 5 µL of 10 mg/mL EtBr stock solution to 100 mL of buffer.[11]

-

Stain the Gel: After electrophoresis, carefully transfer the agarose gel into a staining tray containing a sufficient volume of the staining solution to fully submerge the gel.[4]

-

Incubate: Gently agitate the gel in the staining solution for 15 to 60 minutes at room temperature.[7] The incubation time will depend on the thickness of the gel.[7]

-

Destain the Gel (Optional but Recommended): To reduce background fluorescence and increase sensitivity, transfer the gel to a tray containing deionized water or 1 mM MgSO₄.[4][7] Gently agitate for 15 to 30 minutes.[7]

-

Visualize DNA: Place the stained gel on a UV transilluminator. DNA bands will appear as bright orange bands.[4] Use UV-blocking eyewear or a protective shield when viewing the gel.[6]